molecular formula C20H19N3O2 B11410042 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11410042
M. Wt: 333.4 g/mol
InChI Key: BTDBSGFAZKEIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (hereafter referred to as the "target compound") is a pyrazolone derivative with a fused pyrrolo-pyrazole core. Its molecular formula is C₂₀H₁₉N₃O₂, and it has a molecular weight of 333.39 g/mol . Key structural features include:

  • A 2-hydroxyphenyl substituent at position 3, enabling hydrogen bonding.
  • A phenyl group at position 4, contributing to aromatic interactions.
  • A propyl chain at position 5, influencing lipophilicity and conformational flexibility.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-phenyl-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H19N3O2/c1-2-12-23-19(13-8-4-3-5-9-13)16-17(21-22-18(16)20(23)25)14-10-6-7-11-15(14)24/h3-11,19,24H,2,12H2,1H3,(H,21,22)

InChI Key

BTDBSGFAZKEIQK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . The reaction conditions usually require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Core Heterocyclic Reactivity

The dihydropyrrolo-pyrazole framework undergoes characteristic reactions influenced by its electron-rich nitrogen centers and conjugated π-system:

Reaction TypeConditionsProductsYield (%)Key ObservationsSource
Tautomerization Ambient (DMSO-d6)Keto-enol equilibrium formsN/ANMR shows proton shifts between δ 6.7–7.5 ppm for hydroxyphenyl protons vs. δ 7.5–8.1 ppm in parent chromeno-pyrrole precursors
Ring-Opening Hydrazine hydrate in dioxane (80°C, 20 hr)Pyrazolone derivatives72–94Hydrazine attacks carbonyl at C3, forming hydrazone intermediates

Hydroxyphenyl Modifications

The 2-hydroxyphenyl group participates in:

Electrophilic Aromatic Substitution

  • Nitration : HNO3/H2SO4 at 0–5°C introduces nitro groups at the para position relative to -OH.

  • Sulfonation : Oleum (20% SO3) yields sulfonated derivatives at ortho positions.

Oxidation

Oxidizing AgentConditionsProductNotes
KMnO4 (aq)70°C, acidic2-Carboxyphenyl derivativePropyl chain remains intact
H2O2/Fe(II)RT, 6 hrQuinone-like structureLimited yield (≤40%) due to side reactions

Propyl Chain Reactions

The propyl substituent undergoes:

Oxidation

  • CrO3 in acetic acid converts the terminal CH3 group to -COOH (confirmed by IR at 1710 cm⁻¹).

  • Ozonolysis cleaves the chain to form aldehyde intermediates.

Alkylation

ReagentConditionsProductEfficiency
CH3IK2CO3/DMF, 50°CQuaternary ammonium salt68% (HPLC)
Propargyl bromideCuI, DIPEAAlkyne-functionalized derivative55% yield

Cycloaddition and Cross-Coupling

The pyrazole ring facilitates:

1,3-Dipolar Cycloaddition

DipoleConditionsProductApplication
Nitrile oxideToluene, refluxIsoxazoline-fused hybridEnhanced antimicrobial activity (MIC: 8 µg/mL)

Suzuki-Miyaura Coupling

Boronic AcidCatalystYield (%)
4-MethoxyphenylPd(PPh3)482
Thien-2-ylPdCl2(dppf)74

Biological Interaction-Driven Reactions

In pharmacological contexts:

Enzyme Binding

  • COX-2 Inhibition : Docking studies (PDB: 3LN1) show H-bonding between 2-OH and Tyr355 (ΔG = -9.2 kcal/mol) .

  • CYP3A4 Metabolism : Oxidative demethylation at the propyl chain forms polar metabolites (LC-MS/MS confirmation).

Stability and Degradation

ConditionDegradation PathwayHalf-Life
pH 1.2 (HCl)Hydroxyphenyl oxidation4.3 hr
UV light (254 nm)Pyrazole ring cleavage1.8 hr

Comparative Reactivity Table

PositionReactivityPreferred Reactions
C3 (Pyrazole)HighElectrophilic substitution, oxidation
C5 (Propyl)ModerateAlkylation, oxidation
C4 (Phenyl)LowLimited due to steric hindrance

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals. Studies have shown that related pyrazole derivatives can effectively reduce oxidative stress by inhibiting reactive oxygen species (ROS) generation, making them potential candidates for treating oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This suggests potential applications in treating chronic inflammatory conditions .

Anticancer Activity

Preliminary studies indicate that 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and the propyl group can significantly influence its biological activity:

SubstituentEffect on Activity
Hydroxyl GroupEnhances antioxidant activity
Propyl ChainModulates lipophilicity and bioavailability
Phenyl SubstituentsInfluences binding affinity to biological targets

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH radical scavenging assays. The results indicated that compounds with similar structural motifs exhibited IC50 values comparable to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated a significant reduction in TNF-alpha levels, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The target compound differs from analogues primarily in substituent groups at positions 3, 4, and 5. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound ID/Name R1 (Position 4) R2 (Position 5) R3 (Position 3) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (D074-0410) Phenyl Propyl 2-Hydroxyphenyl C₂₀H₁₉N₃O₂ 333.39 Moderate lipophilicity
5-Methyl Derivative (5{1–1-2}) Phenyl Methyl 2-Hydroxyphenyl C₁₉H₁₇N₃O₂* ~319.36* Reduced steric bulk, lower MW
3-Hydroxypropyl Derivative (BH36492) Phenyl 3-Hydroxypropyl 2-Hydroxyphenyl C₂₀H₁₉N₃O₃ 349.38 Enhanced solubility via -OH group
4-Chlorophenyl Derivative (D074-0310) 4-Chlorophenyl 3-Hydroxypropyl 2-Hydroxyphenyl C₂₀H₁₈ClN₃O₃ 383.83 Increased lipophilicity (Cl substituent)
4-Ethoxyphenyl-3-Pyridinylmethyl Derivative 4-Ethoxyphenyl 3-Pyridinylmethyl 2-Hydroxyphenyl C₂₄H₂₂N₄O₂* ~410.46* Enhanced π-π interactions (pyridine)

*Estimated based on structural differences.

Key Observations:

Replacement with 3-hydroxypropyl (as in BH36492) introduces a polar hydroxyl group, enhancing aqueous solubility and hydrogen-bonding capacity .

Aromatic Substituents (R1): The 4-chlorophenyl group in D074-0310 adds electron-withdrawing effects and lipophilicity, which may enhance binding to hydrophobic protein pockets .

Functional Group Additions (R3):

  • All analogues retain the 2-hydroxyphenyl group at position 3, critical for hydrogen-bonding interactions.

Spectroscopic and Crystallographic Challenges

  • Low-Intensity Signals: The target compound and its methyl analogue (5{1–1-2}) exhibit weak C=O and pyrazole NMR signals, complicating structural elucidation . This issue is less pronounced in derivatives with bulkier substituents (e.g., 3-hydroxypropyl), where enhanced electron effects may improve signal resolution.
  • Crystallography Tools: Programs like SHELXL and ORTEP-3 are widely used for small-molecule refinement.

Biological Activity

The compound 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O2C_{17}H_{17}N_3O_2, and it features a dihydropyrrolo-pyrazole core with various substituents that influence its biological activity. The presence of the hydroxy group on the phenyl ring is particularly significant for its interaction with biological targets.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, a related study demonstrated that certain pyrrole derivatives effectively inhibit fungal growth by targeting specific cellular pathways .

Anti-Cancer Activity

The compound has shown promise in cancer research, particularly in inhibiting heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation. In vitro studies have reported significant inhibition of cancer cell lines at low concentrations (IC50 values) . The modulation of apoptotic pathways through caspase activation has also been observed, indicating its potential as an anti-cancer agent .

Antimicrobial Activity

In addition to antifungal properties, the compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Inhibition of Enzymes : The compound inhibits key metabolic enzymes such as acetylcholinesterase and α-glycosidase, which are relevant in neurodegenerative diseases and diabetes management respectively .
  • Induction of Apoptosis : By activating caspases involved in apoptotic pathways, the compound can promote programmed cell death in malignant cells .

Case Studies

Several studies have documented the effects of this compound:

  • Study on Anticancer Effects : A study published in Pharmacology Reports highlighted that derivatives similar to this compound significantly reduced tumor growth in xenograft models by inhibiting HSP90 .
  • Antimicrobial Efficacy : Research conducted on various derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting a potential role in treating infections where conventional antibiotics fail .

Data Summary

Activity TypeIC50 ValueReference
AntifungalNot specified
Anti-cancer~0.26 µM
AntimicrobialIC50 = 6.71 μg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via multi-step condensation reactions. Key steps include:

  • Solvent selection : Ethanol or acetic acid mixtures are preferred for cyclization steps to balance solubility and reaction efficiency .
  • Purification : Recrystallization from ethanol or methanol (5–7 mL) yields high-purity material (>90%). Column chromatography with silica gel may resolve byproducts in complex substitutions .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., phenyl hydrazine derivatives) and reaction times (e.g., 7–30 hours under reflux) improves yields to 72–94% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–7.3 ppm), hydroxyl groups (δ 10.4 ppm, broad), and diastereotopic protons (δ 5.6–5.8 ppm). Exchangeable NH/OH protons are identified via D2O shake tests .
  • 13C NMR : Carbonyl signals (C=O) appear at δ 162–167 ppm, while aromatic carbons range from δ 114–137 ppm .
  • IR : Stretching vibrations for OH/NH (3261–2414 cm⁻¹) and carbonyl groups (1674–1689 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving the compound’s 3D structure, and how are dihedral angles analyzed?

  • Methodology :

  • Data collection : Use a Stoe IPDS-II diffractometer for single-crystal X-ray data. SHELXL refines structures, accounting for hydrogen bonding (e.g., O–H···N interactions) .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular geometry. Dihedral angles between aromatic rings (e.g., 16.83°–51.68°) reveal conformational flexibility .
  • SHELXTL : Processes intensity data for high-resolution refinement, particularly useful for twinned crystals .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

  • Methodology :

  • SAR studies : Compare derivatives like 5-propyl vs. 3-isopropoxypropyl chains. Increased hydrophobicity (e.g., pentyloxy groups) may enhance membrane permeability .
  • Biological assays : Test inhibition of cancer-associated enzymes (e.g., tyrosine kinases) using in vitro models. Correlate IC50 values with substituent electronic profiles (Hammett constants) .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize hydrogen bonds with hydroxyl groups and π-π stacking with phenyl rings .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories. Analyze RMSD fluctuations (<2 Å for stable binding) .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodology :

  • Batch consistency : Verify purity via HPLC (≥95%) and elemental analysis (e.g., C: 70.80% vs. 70.81% calculated) to rule out impurities .
  • Assay validation : Replicate cytotoxicity studies (e.g., MTT assays) across multiple cell lines (e.g., HeLa, MCF-7) to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.